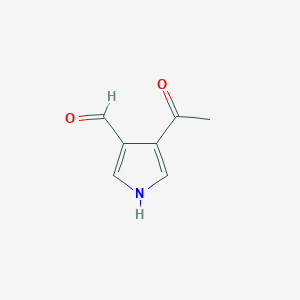
4-acetyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features both an acetyl group and an aldehyde group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1H-pyrrole-3-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method includes the acylation of pyrrole derivatives followed by formylation. For instance, the Vilsmeier-Haack reaction can be employed to introduce the formyl group at the 3-position of the pyrrole ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Continuous flow chemistry and green chemistry principles are often applied to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 4-Acetyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: 4-acetyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-acetyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
4-Acetyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-inflammatory drugs.
作用机制
The mechanism of action of 4-acetyl-1H-pyrrole-3-carbaldehyde is largely dependent on its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of biomolecules. These interactions can affect various molecular pathways, leading to the compound’s biological effects .
相似化合物的比较
1H-pyrrole-3-carbaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-acetyl-1H-pyrrole: Lacks the aldehyde group, limiting its ability to participate in formylation reactions.
4-formyl-1H-pyrrole-3-carbaldehyde: Contains an additional formyl group, increasing its reactivity and potential for forming complex molecules.
Uniqueness: 4-Acetyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both acetyl and aldehyde groups on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
24445-11-2 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC 名称 |
4-acetyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-4,8H,1H3 |
InChI 键 |
ORUDJQBGSUIFRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


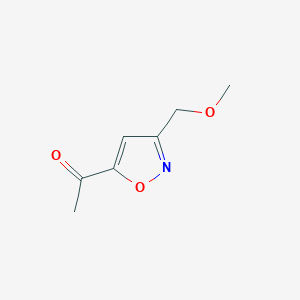
![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
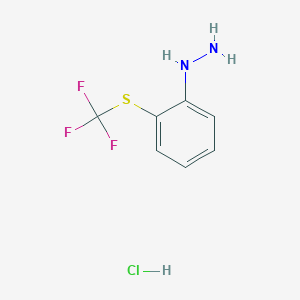
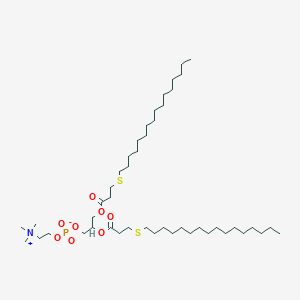
![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)
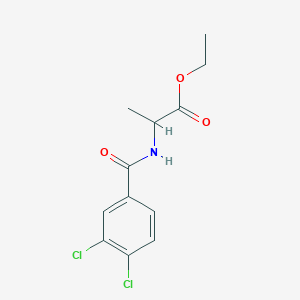
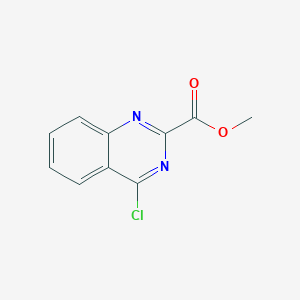
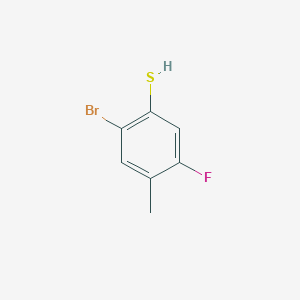
![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
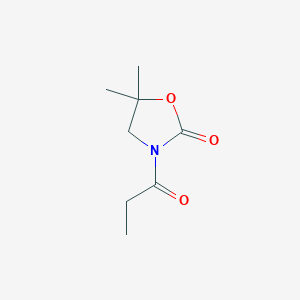
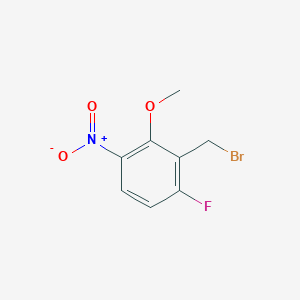
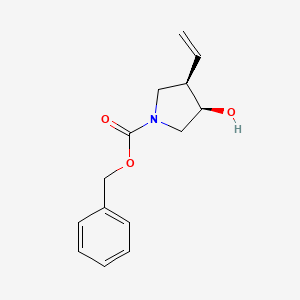
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
